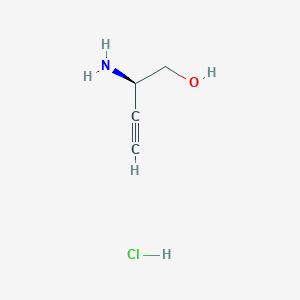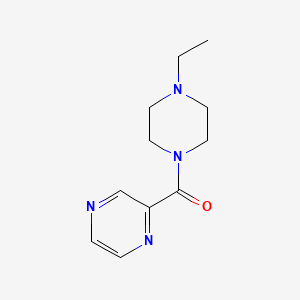
(4-Ethyl-1-piperazinyl)(2-pyrazinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone: is a chemical compound that features a piperazine ring substituted with an ethyl group and a pyrazine ring attached to a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of 4-ethylpiperazine with pyrazine-2-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Halogenated derivatives of the pyrazine ring.
Applications De Recherche Scientifique
Chemistry: (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design and discovery, targeting specific receptors or enzymes.
Industry: In the industrial sector, (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pyrazine ring can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with amino acid residues in the active site of the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
(4-Methylpiperazin-1-yl)(pyrazin-2-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(4-Phenylpiperazin-1-yl)(pyrazin-2-yl)methanone: Contains a phenyl group instead of an ethyl group.
(4-Benzylpiperazin-1-yl)(pyrazin-2-yl)methanone: Features a benzyl group in place of the ethyl group.
Uniqueness: (4-Ethylpiperazin-1-yl)(pyrazin-2-yl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric hindrance, and overall molecular interactions, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H16N4O |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
(4-ethylpiperazin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H16N4O/c1-2-14-5-7-15(8-6-14)11(16)10-9-12-3-4-13-10/h3-4,9H,2,5-8H2,1H3 |
Clé InChI |
STSYSWRWPXZPGS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


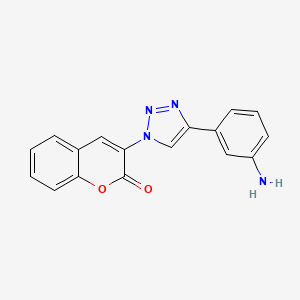
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
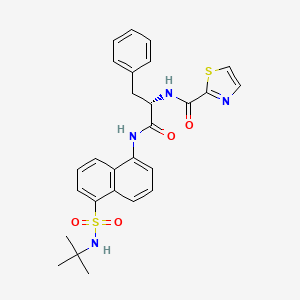
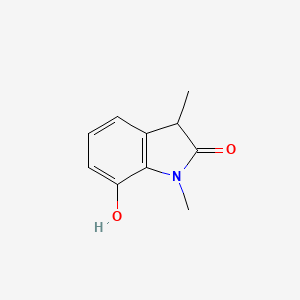
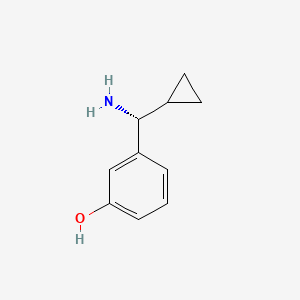
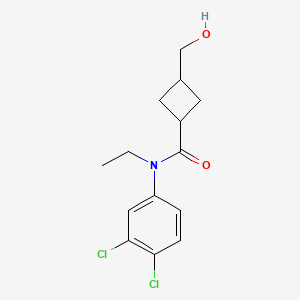
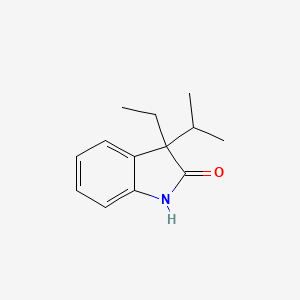

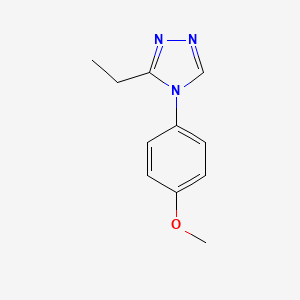
![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)

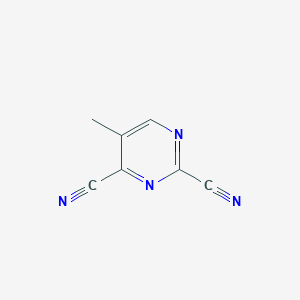
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
